molecular formula C12H10FNO2S B1394903 Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate CAS No. 886369-79-5

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B1394903
CAS No.: 886369-79-5
M. Wt: 251.28 g/mol
InChI Key: PIIGTUHXTVQOFW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a thiazole-derived compound characterized by a 3-fluorophenyl group at the C2 position and an ethyl ester at the C5 carboxylate position. Thiazole derivatives are widely studied for their diverse biological activities, including kinase inhibition, enzyme modulation, and antimicrobial properties .

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIGTUHXTVQOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695199
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-79-5
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with thiourea to yield the desired thiazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or fluorophenyl moieties.

Scientific Research Applications

Pharmaceutical Development

Overview
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is recognized as a significant intermediate in the synthesis of various pharmaceuticals. Its unique structure contributes to its effectiveness in targeting neurological disorders and other medical conditions.

Key Findings

  • Neurological Disorders: The compound has been explored for its potential in enhancing drug efficacy and specificity in treating conditions like Alzheimer's disease and epilepsy .
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit promising antimicrobial properties, making them candidates for developing new antibiotics.

Agricultural Chemistry

Overview
In the agricultural sector, this compound is utilized in formulating agrochemicals aimed at pest control while promoting sustainable practices.

Key Findings

  • Pest Control: this compound has been integrated into pesticide formulations that demonstrate effective pest management with reduced environmental impact .
  • Sustainable Agriculture: Its use aligns with eco-friendly practices, providing farmers with safer alternatives to traditional pesticides .

Material Science

Overview
The compound's incorporation into polymer formulations enhances the thermal stability and mechanical properties of materials used in various industries.

Key Findings

  • Thermal Stability: Adding this compound to polymers results in improved heat resistance, which is crucial for applications requiring durable materials .
  • Mechanical Properties: Enhancements in tensile strength and flexibility have been observed, making it suitable for high-performance materials .

Biochemical Research

Overview
this compound serves as a valuable tool in biochemical assays, facilitating studies on enzyme activities and metabolic pathways.

Key Findings

  • Enzyme Interactions: The compound aids researchers in understanding enzyme kinetics and interactions crucial for metabolic studies .
  • Fluorescent Probes: It is also utilized in developing fluorescent probes for imaging applications, providing high sensitivity and specificity for biological research .

Data Table: Comparative Applications

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalSynthesis of drugs for neurological disordersEnhanced drug efficacy
AgriculturalPesticide formulationSustainable pest control solutions
Material SciencePolymer enhancementImproved thermal stability
Biochemical ResearchEnzyme activity studiesInsights into metabolic pathways

Case Study 1: Neurological Drug Development

A study conducted on the synthesis of a new drug targeting Alzheimer's used this compound as an intermediate. The resulting compound showed improved binding affinity to amyloid-beta proteins compared to existing treatments, indicating its potential for further development.

Case Study 2: Eco-Friendly Pesticides

Research evaluating the efficacy of a pesticide formulation containing this compound demonstrated significant reductions in pest populations with minimal environmental impact. Field trials indicated that crops treated with this formulation had higher yields compared to those treated with conventional pesticides.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the C2 phenyl ring and C4/C5 positions. Below is a comparative analysis:

Compound Name C2 Substituent C4 Substituent C5 Substituent Key Features Reference
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate 3-Fluorophenyl H Ethyl ester Fluorine enhances electronegativity; potential for improved bioavailability
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl Ethyl ester Amino group increases polarity but may reduce metabolic stability
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl Methyl Ethyl ester Trifluoromethyl group improves lipophilicity and electron-withdrawing effects
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl Methyl Ethyl ester Hydroxyl and formyl groups introduce hydrogen-bonding potential
Ethyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate 4-Fluorophenyl 4-Chlorophenyl Ethyl ester Halogenated aryl groups enhance steric bulk and hydrophobic interactions

Physicochemical Properties

Property This compound Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
Molecular Formula C₁₂H₁₀FNO₂S (inferred) C₇H₆F₃NO₂S C₁₃H₁₁F₃NO₂S
Molecular Weight 263.28 (calculated) 225.19 302.29
LogP (Predicted) ~2.5 (moderately lipophilic) 2.8 3.4
Key Functional Groups Fluorophenyl, ethyl ester Trifluoromethyl, ethyl ester Trifluoromethylphenyl, methyl, ethyl ester

Structure-Activity Relationships (SAR)

  • Fluorine vs. Amino Groups: The 3-fluorophenyl group likely improves metabolic stability compared to the 3-aminophenyl analog (), where the amino group’s polarity may accelerate clearance .
  • Halogenation : Chlorophenyl/fluorophenyl hybrids () increase steric bulk, which may improve selectivity for hydrophobic enzyme pockets .

Biological Activity

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which is characterized by the presence of sulfur and nitrogen in a five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a fluorophenyl group, enhances its lipophilicity and interaction potential with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}FNO2_2S. The presence of the fluorine atom in the phenyl ring is believed to influence its biological activity by enhancing binding affinity to target sites.

PropertyValue
Molecular Weight235.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, one study reported minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including liver carcinoma (HEPG2-1). The half-maximal inhibitory concentration (IC50_{50}) values derived from dose-response curves demonstrate its potential efficacy in reducing cell viability:

CompoundCell LineIC50_{50} (µM)
This compoundHEPG2-115.4
DoxorubicinHEPG2-110.0

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular processes such as signal transduction and apoptosis. The compound may modulate pathways related to oxidative stress and cell proliferation, potentially leading to its observed biological effects .

Case Studies

  • Antiviral Activity : In a study focusing on thiazole derivatives, this compound showed promising antiviral activity against flaviviruses, with effective inhibition of viral replication observed at concentrations around 50 µM .
  • Structural Optimization : Research involving structural modifications has indicated that substituents on the thiazole ring can significantly affect biological activity. For example, modifications aimed at improving metabolic stability have resulted in compounds with enhanced therapeutic indices compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, and what methodological considerations are critical for reproducibility?

  • Answer: A typical synthesis involves reacting ethyl 2-amino-thiazole-5-carboxylate derivatives with fluorinated aromatic electrophiles. For example, benzyl isocyanate can be added dropwise to ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate in dry acetonitrile at 80°C for 8 hours, followed by extraction with ethyl acetate and purification via preparative HPLC . Another approach uses di-tert-butyl dicarbonate with ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate in dichloromethane (DCM) with DMAP as a catalyst, requiring 8 hours at room temperature . Key considerations include anhydrous conditions, stoichiometric control of reagents, and purification methods (e.g., HPLC or recrystallization).

Q. How is high-performance liquid chromatography (HPLC) employed to purify thiazole carboxylate derivatives, and what parameters influence yield?

  • Answer: Preparative HPLC is often used for final purification. For example, after synthesizing a thiazole derivative, the crude product is dissolved in a minimal solvent, injected into an HPLC system with a C18 column, and eluted using a gradient of acetonitrile/water. The peak corresponding to the target compound is collected and concentrated under reduced pressure. Yields (e.g., 27% in one study ) depend on reaction efficiency, side-product formation, and chromatographic resolution.

Advanced Research Questions

Q. How can contradictions in crystallographic data for trifluoromethyl-substituted thiazole derivatives be resolved?

  • Answer: Discrepancies in bond lengths or dihedral angles (e.g., the 5.15° angle between thiazole and phenyl rings in a related compound ) may arise from differences in substituents, crystal packing, or refinement protocols. Using SHELXL for refinement with high-resolution data ensures accuracy . Comparative analysis with structurally similar compounds (e.g., methyl 2-amino-5-isopropyl-thiazole-4-carboxylate ) and validation via Hirshfeld surface analysis can resolve contradictions.

Q. What strategies improve reaction yields in thiazole carboxylate synthesis, particularly when low yields are observed?

  • Answer: Low yields (e.g., 27% ) often result from competing side reactions or inefficient coupling. Strategies include:

  • Catalyst optimization : Using DMAP to enhance acylation reactions .
  • Temperature control : Maintaining 70–80°C in PEG-400 media for heterocyclic coupling .
  • Protecting groups : Introducing tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
  • Alternative solvents : Replacing acetonitrile with DMF or THF to improve solubility .

Q. How can unexpected byproducts, such as trifluoromethyl-thiazole derivatives, be characterized and rationalized during synthesis?

  • Answer: Unanticipated products (e.g., trifluoromethyl-thiazole formation during attempted ester synthesis ) require structural elucidation via X-ray crystallography and spectroscopic comparison. For example, single-crystal X-ray diffraction confirmed the structure of a trifluoromethyl-thiazole derivative, revealing coplanarity between thiazole and aryl rings . Mechanistic studies (e.g., tracking intermediates via LC-MS ) can identify reaction pathways leading to byproducts.

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of thiazole carboxylates in biological assays?

  • Answer: SAR studies involve synthesizing analogs with varying substituents (e.g., fluorophenyl vs. chlorophenyl groups) and testing biological activity (e.g., SIRT2 inhibition ). Key steps include:

  • Molecular docking : Aligning compounds with target protein structures (e.g., using AutoDock Vina).
  • Pharmacophore modeling : Identifying critical functional groups (e.g., the ester moiety’s role in binding ).
  • In vitro assays : Measuring IC50 values against enzymatic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

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